3-(Benzyloxy)pyrrolidine hydrochloride 3-(Benzyloxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 127342-06-7; 420137-14-0; 927819-90-7
VCID: VC5416883
InChI: InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H
SMILES: C1CNCC1OCC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

3-(Benzyloxy)pyrrolidine hydrochloride

CAS No.: 127342-06-7; 420137-14-0; 927819-90-7

Cat. No.: VC5416883

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)pyrrolidine hydrochloride - 127342-06-7; 420137-14-0; 927819-90-7

Specification

CAS No. 127342-06-7; 420137-14-0; 927819-90-7
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name 3-phenylmethoxypyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H
Standard InChI Key HIPRPABXTKKPPY-UHFFFAOYSA-N
SMILES C1CNCC1OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

3-(Benzyloxy)pyrrolidine hydrochloride features a five-membered pyrrolidine ring with a benzyloxy group (-OCH2_2C6_6H5_5) at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. The stereochemistry at the 3-position is critical, as enantiomers such as (R)- and (S)-3-(benzyloxy)pyrrolidine hydrochloride exhibit distinct biological activities .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO}
Molecular Weight213.71 g/mol
Melting PointNot reported
Boiling Point304.7°C at 760 mmHg
LogP (Partition Coefficient)2.70
SolubilitySoluble in polar solvents

Spectroscopic Characterization

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the benzyloxy substitution and pyrrolidine ring structure. Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).

  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding interactions in the crystalline state .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(benzyloxy)pyrrolidine hydrochloride typically involves two steps: (1) benzylation of a pyrrolidinol precursor and (2) hydrochlorination.

Benzylation of Pyrrolidinol

A pyrrolidinol derivative (e.g., 3-hydroxypyrrolidine) reacts with benzyl halides (e.g., benzyl chloride) under basic conditions. Patent EP1950198A1 details optimized conditions using alkali metal hydroxides (e.g., NaOH) in aprotic polar solvents (e.g., DMF):

Pyrrolidinol+Benzyl chlorideNaOH, DMF3-(Benzyloxy)pyrrolidine\text{Pyrrolidinol} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, DMF}} \text{3-(Benzyloxy)pyrrolidine}

Key parameters:

  • Molar ratio: 1:1.1–1.5 (pyrrolidinol:benzyl chloride) .

  • Temperature: 0–50°C .

  • Yield: 85–92% .

Hydrochlorination

The free base is treated with hydrogen chloride gas or HCl/dioxane to form the hydrochloride salt. Crystallization from isopropanol/ethyl acetate/hexane yields high-purity product (99.8%) .

Industrial-Scale Optimization

  • Catalysts: Tetrabutylammonium iodide reduces side reactions (e.g., dibenzylation) .

  • Solvent Systems: Aprotic polar solvents (DMF, DMSO) improve reaction efficiency .

  • Safety: Avoid sodium hydride due to combustibility; use phase-transfer catalysts instead .

Table 2: Comparison of Synthetic Methods

MethodConditionsYieldPurity
Alkali Hydroxide/DMF25°C, 12 hr90%98.5%
Phase-Transfer CatalystToluene, 40°C88%97.0%
Solvent-FreeExcess benzyl chloride75%95.0%

Applications in Medicinal Chemistry

Pharmacological Scaffold

The pyrrolidine ring’s sp³ hybridization and pseudorotation enable 3D pharmacophore exploration, making it valuable in drug design .

Enzyme Inhibition

  • Metalloproteases: Derivatives inhibit enzymes involved in hypertension and inflammation .

  • Kinases: The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

Receptor Modulation

  • G Protein-Coupled Receptors (GPCRs): Chiral analogs show selectivity for dopamine and serotonin receptors .

  • Nuclear Hormone Receptors: cis-3,4-Diphenylpyrrolidine derivatives act as RORγt inverse agonists for autoimmune diseases .

Case Studies

  • Anticancer Agents: Pyrrolidine derivatives inhibit tumor growth in murine models (IC50_{50}: 10–50 µM) .

  • Antidiabetics: PPARα/γ dual agonists (e.g., compound 26) lower glucose and triglycerides in diabetic mice .

Stereochemical Considerations

Enantioselective Synthesis

  • (R)-Enantiomer: Synthesized via asymmetric hydrogenation or chiral resolution .

  • Optical Purity: >99% ee achieved using (R)-BINAP catalysts .

Biological Impact

  • (R)-3-(Benzyloxy)pyrrolidine: Binds preferentially to α2_2-adrenergic receptors .

  • (S)-Enantiomer: Less active in CNS models but effective in enzyme inhibition .

Future Directions

  • Combination Therapies: Pair with chemotherapeutics to enhance antitumor efficacy.

  • Computational Design: Machine learning models to predict novel derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator